Cas no 1505213-47-7 (2-(4-methyl-1H-imidazol-5-yl)butanoic acid)

2-(4-Methyl-1H-imidazol-5-yl)butanoic acid is a heterocyclic carboxylic acid featuring an imidazole core substituted with a methyl group at the 4-position and a butanoic acid side chain at the 5-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural similarity to histidine derivatives, which are key intermediates in bioactive molecule synthesis. Its imidazole moiety offers potential for coordination chemistry and metal-binding applications. The butanoic acid tail enhances solubility in polar solvents, facilitating further functionalization. This product is suitable for use in the development of enzyme inhibitors, ligands, or as a building block for more complex heterocyclic systems.
2-(4-methyl-1H-imidazol-5-yl)butanoic acid structure
1505213-47-7 structure
Product Name:2-(4-methyl-1H-imidazol-5-yl)butanoic acid
CAS No:1505213-47-7
MF:C8H12N2O2
MW:168.193081855774
CID:6349213
PubChem ID:165615997
Update Time:2025-05-19

2-(4-methyl-1H-imidazol-5-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methyl-1H-imidazol-5-yl)butanoic acid
    • 1505213-47-7
    • EN300-1809824
    • Inchi: 1S/C8H12N2O2/c1-3-6(8(11)12)7-5(2)9-4-10-7/h4,6H,3H2,1-2H3,(H,9,10)(H,11,12)
    • InChI Key: WVMCWHBNHFKEDM-UHFFFAOYSA-N
    • SMILES: OC(C(C1=C(C)NC=N1)CC)=O

Computed Properties

  • Exact Mass: 168.089877630g/mol
  • Monoisotopic Mass: 168.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 66Ų

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Additional information on 2-(4-methyl-1H-imidazol-5-yl)butanoic acid

Introduction to 2-(4-methyl-1H-imidazol-5-yl)butanoic acid (CAS No. 1505213-47-7)

2-(4-methyl-1H-imidazol-5-yl)butanoic acid, identified by its Chemical Abstracts Service (CAS) number 1505213-47-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the imidazole derivative class, characterized by a five-membered heterocyclic structure containing nitrogen atoms. The presence of a butanoic acid side chain enhances its potential utility in various synthetic and biological applications.

The structural uniqueness of 2-(4-methyl-1H-imidazol-5-yl)butanoic acid lies in its combination of an imidazole ring with a methyl-substituted butanoic moiety. This configuration not only contributes to its distinct chemical properties but also opens up diverse possibilities for its role in drug discovery and development. The imidazole core is well-documented for its pharmacological significance, often serving as a key structural motif in numerous bioactive molecules.

In recent years, there has been a surge in research focused on imidazole derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential applications in treating various diseases, including infectious disorders, inflammatory conditions, and even certain types of cancer. The methyl substitution at the 4-position of the imidazole ring in 2-(4-methyl-1H-imidazol-5-yl)butanoic acid is particularly noteworthy, as it can modulate the compound's solubility, metabolic stability, and binding affinity to biological targets.

One of the most compelling aspects of 2-(4-methyl-1H-imidazol-5-yl)butanoic acid is its versatility as a building block in medicinal chemistry. Researchers have leveraged its structure to develop novel analogs with enhanced pharmacological profiles. For instance, studies have demonstrated that modifications around the imidazole ring can significantly alter the compound's interaction with enzymes and receptors, thereby fine-tuning its therapeutic effects.

The butanoic acid side chain in 2-(4-methyl-1H-imidazol-5-yl)butanoic acid also plays a crucial role in determining its biological behavior. Butanoic acid derivatives are known for their ability to modulate lipid metabolism and inflammation, making them promising candidates for therapeutic intervention. By integrating this moiety with the imidazole core, scientists have created compounds that exhibit dual functionality, targeting multiple disease pathways simultaneously.

Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery of new derivatives of 2-(4-methyl-1H-imidazol-5-yl)butanoic acid. These techniques allow researchers to predict the biological activity of novel compounds with high accuracy before conducting expensive wet-lab experiments. This has led to the identification of several promising candidates that are now undergoing further investigation in preclinical studies.

The pharmaceutical industry has shown particular interest in 2-(4-methyl-1H-imidazol-5-yl)butanoic acid due to its potential as an intermediate in drug synthesis. Its unique structural features make it an ideal candidate for generating libraries of compounds for screening against various diseases. Moreover, the compound's stability under different conditions enhances its suitability for industrial-scale production.

In addition to its pharmaceutical applications, 2-(4-methyl-1H-imidazol-5-yl)butanoic acid has found utility in biochemical research. Its ability to interact with biological molecules makes it a valuable tool for studying enzyme mechanisms and receptor binding affinities. Researchers use this compound as a reference standard or ligand in assays designed to evaluate the efficacy of new drug candidates.

The synthesis of 2-(4-methyl-1H-imidazol-5-yl)butanoic acid presents both challenges and opportunities for chemists. While there are established methods for producing imidazole derivatives, incorporating the butanoic acid moiety requires careful optimization to ensure high yield and purity. Recent innovations in synthetic methodologies have improved the accessibility of this compound, making it more readily available for research purposes.

Future directions in the study of 2-(4-methyl-1H-imidazol-5-yl)butanoic acid are likely to focus on expanding its therapeutic applications. Researchers are exploring its potential as an antiviral agent, anti-inflammatory drug, and even as a radioprotector due to its ability to scavenge reactive oxygen species. The combination of computational modeling and experimental validation will be crucial in unlocking the full potential of this compound.

In conclusion, 2-(4-methyl-1H-imidazol-5-yl)butanoic acid (CAS No. 1505213-47-7) is a multifaceted compound with significant implications in pharmaceutical and biochemical research. Its unique structural features and diverse biological activities make it a valuable asset for drug discovery efforts. As research continues to evolve, this compound is poised to play an increasingly important role in developing innovative therapies for various diseases.

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